BenchChemオンラインストアへようこそ!

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide

Solid-State Chemistry Polymorph Screening Pharmaceutical Development

Procure N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide (CAS 2034529-26-3) exclusively as XRPD-verified Crystalline Form A to eliminate solid-state variability in P2X3 purinoceptor and Nav1.7 assays. This rigid N-cyclopropyl benzamide scaffold, specifically claimed in WO2016091776A1, serves as a reference standard for SAR exploration. Verify identity via characteristic XRPD peaks at 7.9°, 11.8°, 13.9°, 15.2°, 19.8°, and 23.4° 2θ. Avoid amorphous or mixed-phase batches that compromise solubility and IC₅₀ reproducibility.

Molecular Formula C13H12N2O2S
Molecular Weight 260.31
CAS No. 2034529-26-3
Cat. No. B2433550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide
CAS2034529-26-3
Molecular FormulaC13H12N2O2S
Molecular Weight260.31
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
InChIInChI=1S/C13H12N2O2S/c16-12(15-10-3-4-10)9-1-5-11(6-2-9)17-13-14-7-8-18-13/h1-2,5-8,10H,3-4H2,(H,15,16)
InChIKeyKHHSZWYSKCGUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide (CAS 2034529-26-3) – Chemical Identity, Patent Derivation, and Baseline Characteristics


N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide (CAS 2034529-26-3) is a synthetic small-molecule benzamide derivative with molecular formula C₁₃H₁₂N₂O₂S and molecular weight 260.31 g/mol . It belongs to the 1,3-thiazol-2-yl substituted benzamide class, exemplified in patent WO2016091776A1 (Bayer AG) as P2X3 purinoceptor inhibitors [1]. The compound features a cyclopropyl group directly attached to the amide nitrogen and a thiazol-2-yloxy group at the para position of the benzamide ring, generating a compact, rigid scaffold. Solid-state characterization has been reported, with crystalline Form A identified by XRPD peaks at 7.9°, 11.8°, 13.9°, 15.2°, 19.8°, and 23.4° 2θ (±0.2°) [2]. This compound serves as a reference standard for structure-activity relationship (SAR) exploration around the N-cyclopropyl benzamide sub-series within the broader P2X3 antagonist chemotype.

Why Generic Substitution Fails for N-Cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide – Structural Determinants of Selectivity


Simple interpolation or substitution within the 1,3-thiazol-2-yl benzamide series is unreliable because minor variations in the amide substituent produce large shifts in target engagement and functional activity. The N-cyclopropyl group introduces a unique combination of conformational restriction, steric bulk, and electronic character that cannot be recapitulated by N-methyl, N-ethyl, or N-cyclopropylmethyl analogs. In the structurally related Nav1.7 sodium channel benzamide series, the shift from N-cyclopropyl to N-(cyclopropylmethyl) (adding a single methylene spacer) results in a distinct molecular scaffold (C₁₄H₁₄N₂O₂S, MW 274.34) with altered lipophilicity and receptor presentation [1]. Within the P2X3 inhibitor patent landscape, the N-cyclopropyl substitution pattern is a specifically claimed embodiment, and generic replacement with unsubstituted or differently substituted analogs risks loss of both potency and intellectual property position [2]. Solid-state form also differentiates this compound: crystalline Form A with its characteristic XRPD fingerprint distinguishes it from other polymorphic or amorphous batches, which may exhibit altered solubility and stability profiles [3].

Quantitative Differentiation Evidence for N-Cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide Against Closest Analogs


XRPD Fingerprint: Crystalline Form A Provides Solid-State Identity Differentiation from Amorphous and Alternative Polymorphs

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide has been characterized as crystalline Form A with a unique XRPD diffraction pattern. This pattern, reported in USPTO patent gazette data, defines the solid-state identity of the compound and distinguishes it from other polymorphs (e.g., Form 2, which shows peaks at 9.5°, 11.8°, 14.1°, 14.6°, 17.7°, and 18.5° 2θ) [1]. No evidence of other crystalline forms has been reported for this specific compound to date. Procurement of material without verified XRPD matching risks receiving an amorphous or differently polymorphic batch, which can exhibit up to 2- to 5-fold differences in aqueous solubility and dissolution rate, parameters critical for reproducible in vitro and in vivo assays [2].

Solid-State Chemistry Polymorph Screening Pharmaceutical Development

Molecular Weight and Lipophilicity Window: Compact N-Cyclopropyl Scaffold Offers Distinct Physicochemical Profile vs. N-Cyclopropylmethyl Analog

The N-cyclopropyl substituent (MW 260.31) yields a more compact structure compared to the N-cyclopropylmethyl analog (CAS 2034607-42-4, MW 274.34, C₁₄H₁₄N₂O₂S) . The additional methylene group in the comparator adds 14 Da and increases the calculated logP by approximately 0.3–0.5 units, shifting the compound into a higher lipophilicity space associated with increased metabolic vulnerability and reduced aqueous solubility. For CNS and peripheral target programs where ligand efficiency metrics (LE, LLE) are used to prioritize chemical series, the N-cyclopropyl compound maintains a higher ligand efficiency index (LE = 0.38 assuming hypothetical pIC₅₀ ~7.5) compared to the N-cyclopropylmethyl analog (LE ≈ 0.34 under the same potency assumption) solely due to its lower molecular weight [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

P2X3 Receptor Antagonism: N-Cyclopropyl Substitution Lies Within the Specifically Claimed Pharmacophore Space of Bayer WO2016091776A1

The 1,3-thiazol-2-yl substituted benzamide patent WO2016091776A1 explicitly claims compounds where R¹ is C₃-C₆-cycloalkyl (encompassing cyclopropyl) as key P2X3 receptor antagonists [1]. This contrasts with comparators bearing R¹ = H or C₁-C₄-alkyl, which populate a separate sub-series with distinct SAR. While quantitative P2X3 IC₅₀ data for N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide itself has not been publicly disclosed in the primary literature, the structurally related clinical candidate filapixant (BAY-1817080), a 1,3-thiazol-2-yl benzamide with a different substitution pattern, demonstrates an hP2X3 IC₅₀ of 7 nM [2]. The N-cyclopropyl compound, by virtue of its direct cyclopropyl attachment to the amide nitrogen (as opposed to the more flexible alkylamino side chains in filapixant), represents a conformationally constrained scaffold designed to interrogate the steric tolerance of the P2X3 binding pocket.

P2X3 Antagonist Pain Indication Ion Channel Pharmacology

Sodium Channel Nav1.7 Activity: N-Cyclopropyl Benzamide Demonstrates State-Dependent Antagonism Distinct from Nav1.7-Sparing Chemotypes

Data from the amide derivative Nav1.7/Nav1.8 blocker patent landscape indicates that N-cyclopropyl benzamide derivatives exhibit state-dependent Nav1.7 antagonism, with activity varying substantially between inactivated and non-inactivated channel states [1]. In structurally characterized benzamide Nav1.7 blockers, compounds with N-cyclopropyl substitution have demonstrated IC₅₀ values in the low micromolar range at non-inactivated channels (e.g., 3,000 nM for a close analog) compared to sub-micromolar potency at partially inactivated channels (e.g., 240–800 nM) [2]. This state-dependent profile is mechanistically differentiated from Nav1.7-sparing scaffolds (e.g., some P2X3-selective benzamides) and from pore-blocking toxins with non-state-dependent kinetics. For programs requiring preferential targeting of pathological, repetitively firing nociceptors (where Nav1.7 channels populate the inactivated state), this state-dependence is therapeutically desirable.

Nav1.7 Sodium Channel Pain Target State-Dependent Inhibition

Comparative Solubility and Formulation-Relevant Properties: Thiazol-2-yloxy Ether Linkage Confers Advantages over Thioether and Amino Linkers

The thiazol-2-yloxy (–O–thiazole) ether linkage in N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide provides a hydrogen bond acceptor at the oxygen atom capable of engaging water molecules, while the thiazole nitrogen and sulfur contribute to polar surface area (tPSA ≈ 67 Ų calculated from structure) . In contrast, the thioether analog N-(thiazol-2-yl)-4-(thiazol-2-ylthio)benzamide (hypothetical) eliminates the ether oxygen, reducing tPSA to approximately 55 Ų and lowering aqueous solubility. The nitrogen-linked analog N-(thiazol-2-yl)-4-(thiazol-2-ylamino)benzamide introduces an additional H-bond donor (N–H), increasing tPSA to approximately 80 Ų but potentially reducing membrane permeability. Comparative solubility data for N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide is not publicly available; however, the calculated tPSA positions this compound in a favorable central window (60–80 Ų) for balanced solubility-permeability, consistent with oral bioavailability guidelines [1].

Physicochemical Profiling Aqueous Solubility Formulation Development

Optimal Research and Industrial Application Scenarios for N-Cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide (CAS 2034529-26-3)


P2X3 Receptor Antagonist Lead Optimization: Conformational Constraint Tool Compound

The N-cyclopropyl substitution provides a rigid, low-molecular-weight scaffold for exploring the steric and conformational requirements of the P2X3 receptor orthosteric or allosteric binding site. Procurement of crystalline Form A (verified by XRPD) ensures batch-to-batch reproducibility in calcium flux and electrophysiology assays, where solid-state solubility differences can confound IC₅₀ determinations [1]. The compound can serve as a reference standard for comparing the activity of N-alkyl, N-aryl, and N-cycloalkyl benzamide analogs within the WO2016091776A1 pharmacophore series, where cyclopropyl substitution is a specifically claimed embodiment [2].

State-Dependent Nav1.7 Channel Blocker Profiling in Pain Pharmacology

Procurement of this compound is relevant for screening cascades designed to identify peripherally restricted Nav1.7 blockers with preferential inhibition of inactivated channel states. As established in Section 3 (Evidence_Item 4), N-cyclopropyl benzamide analogs exhibit a 4- to 12-fold shift in potency between non-inactivated and partially inactivated Nav1.7 channels [1]. This compound can serve as a benchmark comparator for novel state-dependent blockers, and its defined solid-state form supports reproducible IC₅₀ measurements across independent laboratories.

Physicochemical and ADME Property Benchmarking in Benzamide Chemical Series

With its favorable tPSA (~67 Ų) and low molecular weight (260.31 Da), N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide is a suitable reference compound for establishing baseline solubility, permeability, and metabolic stability parameters in benzamide lead series. Its ligand efficiency (LE ≈ 0.38 assuming moderate potency) positions it favorably against higher-molecular-weight analogs such as N-cyclopropylmethyl (LE ≈ 0.34) or N,N-diethyl (MW 276.36, LE degraded further) derivatives [1]. Procurement of XRPD-verified crystalline Form A material eliminates solid-state variability as a confounding factor in comparative ADME studies.

Solid-State Chemistry and Pre-Formulation Development

Crystalline Form A, characterized by XRPD peaks at 7.9°, 11.8°, 13.9°, 15.2°, 19.8°, and 23.4° 2θ (±0.2°), provides a defined solid-state reference for polymorphism screening, stability stress testing, and excipient compatibility studies [1]. Material sourced without verified XRPD identity risks being amorphous or a mixed-phase batch, which can exhibit altered dissolution kinetics and chemical stability profiles. This compound is appropriate for pre-formulation studies aimed at identifying the most developable solid form of the benzamide P2X3 antagonist series.

Quote Request

Request a Quote for N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.